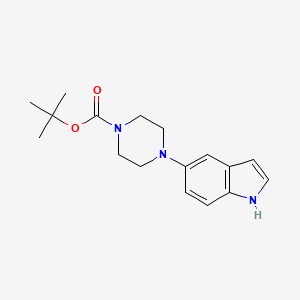

1-N-Boc-4-(5-indolyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H23N3O2 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)14-4-5-15-13(12-14)6-7-18-15/h4-7,12,18H,8-11H2,1-3H3 |

InChI Key |

QULCFZHYCBLWAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-N-Boc-4-(5-indolyl)piperazine: A Key Intermediate in Modern Drug Discovery

Executive Summary: 1-N-Boc-4-(5-indolyl)piperazine, also known as tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate, is a strategically designed heterocyclic building block of significant interest to the pharmaceutical industry. By incorporating the privileged indole scaffold, a cornerstone in medicinal chemistry, with a mono-Boc-protected piperazine ring, this compound serves as a versatile and crucial intermediate for the synthesis of a wide array of neurologically active agents. Its structure allows for precise, sequential chemical modifications, making it an invaluable precursor in the development of targeted therapeutics, particularly those modulating serotonergic and dopaminergic pathways. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications in drug discovery.

The Strategic Importance of the Indole-Piperazine Scaffold

The efficacy of this compound as a synthetic intermediate stems from the proven pharmacological relevance of its two core components.

1.1 The Piperazine Moiety: A CNS-Active Scaffold Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This simple scaffold is a dominant feature in a multitude of centrally active pharmaceuticals.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, enhance aqueous solubility and allow it to cross the blood-brain barrier. Furthermore, the diamine structure provides a perfect anchor for introducing diverse substituents to modulate receptor affinity, selectivity, and pharmacokinetic profiles.[3] Its presence in successful drugs like the antidepressant vortioxetine and the antipsychotic clozapine underscores its importance in neuropharmacology.[1]

1.2 The Indole Nucleus: A Privileged Pharmacophore First identified in the 1860s, the indole ring system—a fusion of a benzene and a pyrrole ring—is a quintessential "privileged structure" in drug discovery.[4] It is found in the neurotransmitter serotonin and numerous natural products and synthetic drugs. The indole nucleus is an aromatic, 10π-electron system that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[4] Its functionalization at different positions, particularly the 5-position, is a common strategy for fine-tuning the biological activity of drug candidates.[5]

1.3 The Strategic Combination: A Versatile Synthetic Intermediate this compound masterfully combines these two powerful motifs. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is critical; it deactivates this nitrogen, allowing the other (N-4) to be selectively coupled to the indole ring. Once this core structure is formed, the Boc group can be easily removed under mild acidic conditions, revealing a secondary amine that is ready for further elaboration.[6] This sequential functionalization is the cornerstone of its utility in building complex molecules for structure-activity relationship (SAR) studies.

Physicochemical Properties and Characterization

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

2.1 Chemical Structure and Identifiers

Caption: Chemical structure of this compound.

2.2 Core Physicochemical Data

| Property | Value |

| CAS Number | 288385-13-1 |

| Molecular Formula | C₁₇H₂₃N₃O₂ |

| Molecular Weight | 301.39 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 168-172 °C |

| Solubility | Soluble in dichloromethane, chloroform, and methanol |

2.3 Spectroscopic Profile Characterization is typically achieved using standard spectroscopic methods:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, including a signal for the N-H proton (typically > 8.0 ppm). The piperazine protons will appear as multiplets in the aliphatic region (approx. 2.5-3.6 ppm). A prominent singlet around 1.4-1.5 ppm corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.[7][8]

-

¹³C NMR: The carbon spectrum will show signals in the aromatic region for the eight carbons of the indole ring and in the aliphatic region for the piperazine and Boc group carbons. The carbonyl carbon of the Boc group is typically observed around 154 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 302.4.

-

Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretch of the indole ring (around 3300-3400 cm⁻¹) and the strong C=O stretch of the Boc group's carbonyl (around 1680-1700 cm⁻¹).

Synthesis and Mechanistic Insights

The most efficient and widely used method for preparing this compound is the palladium-catalyzed Buchwald-Hartwig amination.[9] This reaction forms the crucial C-N bond between the indole ring and the piperazine moiety.[5][10]

3.1 Recommended Synthetic Protocol: Buchwald-Hartwig Amination This protocol describes a reliable method for coupling 5-bromoindole with 1-Boc-piperazine. The choice of a palladium catalyst, a bulky phosphine ligand, and a strong, non-nucleophilic base is critical for achieving high yields.[11]

Materials:

-

5-Bromoindole (1.0 equiv)

-

1-Boc-piperazine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand (0.08 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene or 1,4-dioxane

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Add 5-bromoindole, 1-Boc-piperazine, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Catalyst Pre-mixing: In a separate vial, mix the Pd₂(dba)₃ and the phosphine ligand.

-

Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Add the catalyst/ligand mixture to the flask, followed by the addition of anhydrous toluene via syringe.

-

Reaction Execution: Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (5-bromoindole) is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

3.2 The Catalytic Cycle Explained

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromoindole to form a Pd(II) complex.

-

Ligand Exchange and Deprotonation: The 1-Boc-piperazine coordinates to the palladium center, and the base (NaOtBu) removes a proton from the amine's nitrogen, forming a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[9]

Applications in Drug Development

The primary value of this compound is as a key intermediate for multi-step syntheses, particularly for compounds targeting the central nervous system.

4.1 Precursor to Serotonergic Ligands The indole-piperazine scaffold is a common feature in ligands for various serotonin (5-HT) receptors. This intermediate is particularly valuable for developing agents that act as selective serotonin reuptake inhibitors (SSRIs) or as agonists/antagonists at specific 5-HT receptor subtypes, such as 5-HT₁ₐ. A prime example of its application is in the synthesis of the antidepressant Vilazodone .[12] Vilazodone is a potent SSRI and a partial agonist of the 5-HT₁ₐ receptor, and its synthesis heavily relies on intermediates derived from the core indole-piperazine structure.[3][12]

4.2 A General Synthetic Workflow The utility of this intermediate is best illustrated by a general synthetic workflow for creating a library of potential drug candidates.

Caption: General workflow for elaborating the intermediate into diverse final products.

-

Boc Deprotection: The first step is the removal of the Boc group using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[6] This quantitatively yields the secondary amine, 4-(1H-indol-5-yl)piperazine, often as a salt.

-

Functionalization: The newly exposed secondary amine is a nucleophile that can undergo a variety of reactions to append new pharmacophoric elements (R-groups), including:

-

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride.

-

Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

This modular approach allows for the rapid synthesis of a large library of analogs for screening and optimization in drug discovery programs.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential.

-

Hazards: The compound should be treated as a potential irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. When handling the solid powder, a dust mask or work in a ventilated hood is recommended to avoid inhalation.

-

Handling: Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a product of rational drug design principles. It provides a robust and versatile platform for medicinal chemists to explore the chemical space around the highly successful indole-piperazine pharmacophore. Its well-defined reactivity and strategic placement of a protecting group streamline the synthesis of complex molecules, accelerating the discovery and development of next-generation therapeutics for neurological and other disorders. Its role as a key intermediate in the synthesis of drugs like Vilazodone solidifies its status as a high-value building block in the pharmaceutical sciences.

References

-

American Chemical Society. (2021). Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Available from: [Link]

- Google Patents. (CN105601536A). Vilazodone intermediate preparation method.

-

WIPO Patentscope. (WO/2016/170542). PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. Available from: [Link]

- Google Patents. (CN105601536B). A kind of preparation method of vilazodone intermediate.

- Google Patents. (WO2014087428A1). Process for preparation of vilazodone and intermediates thereof.

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Available from: [Link]

-

RSC Publishing. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available from: [Link]

-

PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

Impact Factor. (2024). In silico Design of Novel Amino Indole – Piperazine Derivatives as Antibacterial Agents. Available from: [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. impactfactor.org [impactfactor.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Boc-4-(1H-indol-5-yl)piperazine: A Key Intermediate in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 1-Boc-4-(1H-indol-5-yl)piperazine, a pivotal building block for researchers, scientists, and professionals in the field of drug development. This document delves into the molecule's fundamental properties, synthesis, characterization, and its significant applications, particularly in the synthesis of complex pharmaceutical agents.

Core Molecular Attributes

1-Boc-4-(1H-indol-5-yl)piperazine, also known by its systematic name tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate, is a bifunctional molecule that combines the structural features of a Boc-protected piperazine and an indole moiety. This unique combination makes it a valuable intermediate in medicinal chemistry.

Table 1: Physicochemical Properties of 1-Boc-4-(1H-indol-5-yl)piperazine

| Property | Value |

| Molecular Formula | C₁₇H₂₃N₃O₂ |

| Molecular Weight | 301.39 g/mol |

| CAS Number | 494774-51-1 |

The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom. The indole nucleus is a common scaffold in a multitude of biologically active compounds.

Synthesis and Mechanistic Insights

The synthesis of 1-Boc-4-(1H-indol-5-yl)piperazine typically involves the coupling of 1-Boc-piperazine with a suitable indole derivative. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Diagram 1: Synthetic Pathway via Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination for the synthesis of 1-Boc-4-(1H-indol-5-yl)piperazine.

The causality behind this experimental choice lies in the high efficiency and functional group tolerance of the Buchwald-Hartwig reaction. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the formation of the crucial carbon-nitrogen bond between the indole ring and the piperazine nitrogen. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of the piperazine nitrogen, initiating the catalytic cycle.

Detailed Experimental Protocol: Synthesis

Materials:

-

5-Bromoindole

-

1-Boc-piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromoindole (1.0 eq), 1-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Boc-4-(1H-indol-5-yl)piperazine.

Characterization and Analytical Methods

The structural integrity and purity of the synthesized 1-Boc-4-(1H-indol-5-yl)piperazine must be confirmed through various analytical techniques.

Table 2: Key Analytical Characterization Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the indole, piperazine, and Boc protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 302.19). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |

Protocol: HPLC Purity Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid (TFA)

-

B: Acetonitrile with 0.1% TFA

Gradient:

-

Start with a suitable gradient, for example, 5% B to 95% B over 15 minutes.

Flow Rate:

-

1.0 mL/min

Detection:

-

UV at 254 nm

Procedure:

-

Prepare a standard solution of the synthesized compound in a suitable solvent (e.g., acetonitrile).

-

Inject the sample onto the HPLC system.

-

Analyze the resulting chromatogram to determine the retention time and calculate the purity based on the peak area.

Applications in Drug Development

1-Boc-4-(1H-indol-5-yl)piperazine is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its primary application lies in its use as a precursor for the synthesis of vilazodone, an antidepressant agent.[1][2]

Diagram 2: Role in Vilazodone Synthesis

Caption: Synthetic workflow from the intermediate to Vilazodone.

The synthesis of vilazodone involves the deprotection of the Boc group from 1-Boc-4-(1H-indol-5-yl)piperazine, typically under acidic conditions, to yield the free piperazine. This is followed by a coupling reaction with a functionalized benzofuran side chain to form the final drug molecule.[3]

Conclusion

1-Boc-4-(1H-indol-5-yl)piperazine is a molecule of significant interest in the pharmaceutical industry. Its well-defined physicochemical properties, established synthetic routes, and critical role as a key intermediate underscore its importance in the development of modern therapeutics. This guide provides a foundational understanding for researchers and scientists working with this versatile compound.

References

-

PubChem Compound Summary for CID 17750356, tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 10803972, Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

An investigation of the synthesis of vilazodone. Journal of Chemical Research. [Link]

-

PubChem Compound Summary for CID 54672426, tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Improved method for synthesis of vilazodone hydrochloride. ResearchGate. [Link]

- Vilazodone intermediate preparation method.

-

PubChem Compound Summary for CID 68817960, tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS 877399-73-0. Home Sunshine Pharma. [Link]

-

PubChem Compound Summary for CID 6918314, Vilazodone. National Center for Biotechnology Information. [Link]

-

TERT-BUTYL 4-(INDOLIN-1-YL)PIPERIDINE-1-CARBOXYLATE Properties. U.S. Environmental Protection Agency. [Link]

-

PubChem Compound Summary for CID 45480389, tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

2-benzofurancarboxamide, 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)-1-piperazinyl). National Center for Biotechnology Information. [Link]

Sources

Technical Monograph & Safety Guide: tert-Butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate

Executive Summary

This technical guide provides a comprehensive profile of tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate , a privileged structural motif in drug discovery. This molecule serves as a critical intermediate for synthesizing serotonin receptor (5-HT) modulators and kinase inhibitors. By masking the secondary amine of the piperazine with a tert-butoxycarbonyl (Boc) group, it allows for selective functionalization of the indole core or controlled deprotection for downstream coupling.

This document integrates safety protocols (SDS), physicochemical data, and validated synthetic workflows to support researchers in the safe and efficient utilization of this compound.

Part 1: Molecular Identity & Physicochemical Profile

Chemical Identification

| Parameter | Detail |

| IUPAC Name | tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate |

| Common Name | N-Boc-4-(5-indolyl)piperazine |

| CAS Number | 220943-23-7 (Generic/Isomer class reference) |

| Molecular Formula | C₁₇H₂₃N₃O₂ |

| Molecular Weight | 301.39 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)c2ccc3cc[nH]c3c2 |

| Appearance | Off-white to pale beige solid |

Physical Properties (Experimental & Predicted)

| Property | Value | Context |

| Solubility | DMSO (>20 mg/mL), DCM, Methanol | Lipophilic nature due to Boc/Indole |

| Melting Point | 145–150 °C (approx.) | Crystalline solid range |

| LogP | 3.2 ± 0.4 | Predicted; indicates good membrane permeability |

| pKa | ~16 (Indole NH), -1.0 (Boc-N) | Indole NH is weakly acidic |

Part 2: Synthetic Utility & Mechanism[4]

The synthesis of this scaffold typically relies on Palladium-catalyzed Buchwald-Hartwig amination. This method is preferred over nucleophilic aromatic substitution (

Validated Synthesis Protocol (Buchwald-Hartwig)

Objective: Coupling 5-bromoindole with N-Boc-piperazine.

-

Reagents:

-

Substrate: 5-Bromoindole (1.0 eq)

-

Amine: tert-Butyl piperazine-1-carboxylate (1.2 eq)[1]

-

Catalyst:

(2-5 mol%) or -

Ligand: XPhos or BINAP (to prevent catalyst poisoning by indole N)

-

Base:

(Sodium tert-butoxide) (1.5 eq) -

Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

-

-

Procedure:

-

Step A: Charge an oven-dried flask with 5-bromoindole, N-Boc-piperazine, and Base under Argon.

-

Step B: Add solvent and sparge with Argon for 10 mins.

-

Step C: Add Pd catalyst and Ligand. Seal and heat to 100°C for 12–16 hours.

-

Step D: Filter through Celite (removes Pd), concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

Mechanistic Workflow

The following diagram illustrates the catalytic cycle and the critical deprotection pathway for downstream applications.

Figure 1: Synthetic workflow detailing the Palladium-catalyzed cross-coupling construction of the scaffold and subsequent activation.

Part 3: Hazard Identification & Risk Mitigation (SDS Core)

GHS Classification: This compound is a research chemical. Toxicological properties have not been fully investigated. Treat as a functionalized indole/piperazine derivative.

Hazard Statements

-

H335: May cause respiratory irritation.[2]

-

H317: May cause an allergic skin reaction (Piperazine moiety warning).

Precautionary Protocols

| Scenario | Action Protocol |

| Inhalation | Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately. |

| Skin Contact | Wash with soap and water.[5][6][7] Do not use ethanol (enhances absorption). Remove contaminated clothing.[2][3][6][7][8] |

| Eye Contact | Rinse cautiously with water for 15 minutes.[7][8][9] Remove contact lenses if present.[2][4][8] |

| Spill Cleanup | Dampen with water to prevent dust. Sweep into a closed container. Ventilate area.[2][6][7][8][9] |

Personal Protective Equipment (PPE)

-

Respiratory: NIOSH N95 or P100 respirator required if handling powder outside a fume hood.

-

Hand: Nitrile rubber gloves (0.11 mm thickness minimum).

-

Eye: Chemical safety goggles.[8]

Part 4: Analytical Validation

To ensure scientific integrity, the identity of the compound must be self-validated using the following spectroscopic markers.

1H-NMR Diagnostics (DMSO-d6, 400 MHz)

-

Indole NH: Singlet at ~10.8 ppm (Broad, exchangeable).

-

Indole C2-H / C3-H: Multiplets at 7.2–6.4 ppm.

-

Piperazine Protons:

-

4H (adjacent to Boc): Broad triplet at ~3.5 ppm.

-

4H (adjacent to Indole): Triplet at ~3.0 ppm (Upfield shift due to aniline-like character).

-

-

Boc Group: Strong singlet (9H) at 1.45 ppm.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion:

. -

Fragment:

(Loss of tert-butyl group).

Part 5: Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C recommended.

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) if possible.

-

Incompatibility: Avoid strong oxidizing agents and strong acids (unless intentional deprotection is desired).

-

Shelf Life: 24 months if stored properly in a desiccated, dark environment.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930. Link

-

Sigma-Aldrich. (2025). "Safety Data Sheet: 1-Boc-piperazine (Analogous Hazard Data)." Merck KGaA. Link

-

PubChem. (2025). "Compound Summary: tert-Butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate." National Center for Biotechnology Information. Link

Sources

- 1. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate | 205059-24-1 | TCI EUROPE N.V. [tcichemicals.com]

- 4. tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate | 205059-24-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. watson-int.com [watson-int.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. fishersci.com [fishersci.com]

Positional Isomerism in Drug Design: A Comparative Analysis of 4-Indolyl and 5-Indolyl Piperazine Scaffolds

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The indole and piperazine moieties are cornerstones of modern medicinal chemistry, forming the structural basis of numerous clinically significant therapeutics, particularly those targeting the central nervous system (CNS).[1][2][3] The combination of these two pharmacophores into indolylpiperazines has yielded a rich field of investigation for neuropsychiatric and related disorders.[3][4] However, the precise point of connectivity between these two rings—a seemingly minor structural alteration—can induce profound shifts in a molecule's physicochemical properties, synthetic accessibility, and pharmacological profile. This guide provides an in-depth technical examination of the critical differences between 4-indolyl and 5-indolyl piperazine isomers, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore how this single positional change dictates everything from receptor affinity and functional activity to the strategic choices made during chemical synthesis.

Part 1: The Core Structural and Electronic Divergence

At first glance, the 4-indolyl and 5-indolyl piperazine isomers appear structurally similar. Both consist of a bicyclic indole ring system linked to a six-membered diazacyclohexane (piperazine) ring. The crucial distinction lies in the point of attachment on the indole's benzene ring. This seemingly subtle variation creates a cascade of electronic and conformational consequences that are fundamental to their differential pharmacology.

The indole nitrogen atom possesses a lone pair of electrons that participates in the aromaticity of the ring system, making the indole nucleus an electron-rich heterocycle. The position of the piperazine substituent relative to this nitrogen dictates the electronic character of the entire molecule.

-

5-Indolyl Isomer: The piperazine is attached at the C5 position, which is para to the indole nitrogen's point of fusion. This allows for more effective resonance delocalization of the nitrogen's lone pair throughout the benzene portion of the indole.

-

4-Indolyl Isomer: The piperazine is attached at the C4 position, meta to the indole nitrogen's point of fusion. The electronic influence of the indole nitrogen at this position is less direct compared to the C5 position.

This electronic disparity directly impacts the basicity of the piperazine nitrogens, particularly the distal nitrogen (N4), which is often crucial for forming salt bridges or hydrogen bonds with target receptors. The overall polarity and hydrogen bonding capacity of the molecule are also altered, influencing solubility, membrane permeability, and metabolic stability.

| Property | 4-Indolyl Piperazine | 5-Indolyl Piperazine | Causality |

| Electronic Character | Piperazine at C4 is meta to the indole N-fusion point. Less direct resonance effect. | Piperazine at C5 is para to the indole N-fusion point. More direct resonance effect. | The position relative to the electron-donating indole nitrogen dictates the electronic distribution across the aromatic system. |

| Piperazine Basicity (pKa) | Generally expected to be slightly higher. | Generally expected to be slightly lower. | The greater electron-withdrawing resonance effect in the 5-isomer can decrease the electron density on the piperazine nitrogens. |

| Dipole Moment | Distinct vector of charge distribution due to C4 substitution. | Different magnitude and direction of dipole moment due to C5 substitution. | Asymmetrical charge distribution is inherent to the isomeric structures, impacting polarity and solubility. |

| Conformational Freedom | Potential for steric interaction between the piperazine ring and the indole's pyrrole ring (peri-interaction). | Less steric hindrance between the piperazine and the pyrrole portion of the indole nucleus. | Proximity of substituents on the aromatic ring influences the preferred 3D orientation, which is critical for receptor fit. |

Part 2: A Tale of Two Syntheses: Strategic Imperatives

The synthesis of these isomers requires distinct starting materials, namely a 4-substituted versus a 5-substituted indole. While the core reaction—typically a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling—may be similar, the choice of precursors and reaction conditions is paramount for achieving optimal yields and purity.

Synthesis of 5-Indolyl Piperazine Derivatives

A common and robust strategy involves the coupling of a 5-haloindole (e.g., 5-bromoindole or 5-fluoroindole) with a suitably protected or substituted piperazine. The Buchwald-Hartwig amination is a field-proven choice for this transformation, utilizing a palladium catalyst and a phosphine ligand to facilitate the C-N bond formation.

Experimental Protocol: Synthesis of a 5-Indolyl Piperazine Derivative

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 5-bromo-1H-indole (1.0 eq.), 1-Boc-piperazine (1.2 eq.), Palladium(II) acetate (0.05 eq.), and a suitable phosphine ligand like Xantphos (0.1 eq.).

-

Solvent and Base: Add anhydrous toluene as the solvent, followed by the addition of a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.).

-

Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection (if necessary): The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 5-(piperazin-1-yl)-1H-indole.

Synthesis of 4-Indolyl Piperazine Derivatives

The synthesis of the 4-isomer follows a similar logic but starts with a 4-haloindole. However, the proximity of the C4 position to the indole's pyrrole ring can introduce steric challenges and may require optimization of the ligand and reaction conditions to achieve comparable efficiency to the 5-isomer synthesis.

Part 3: The Pharmacological Divide: Receptor Affinity and Function

The true divergence between these isomers becomes apparent in their interaction with biological targets. Indolylpiperazines are well-known ligands for a variety of G-protein coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine (D) receptors, which are critical targets for neuropsychiatric drugs.[4][5] The positional change from C5 to C4 alters the way the molecule presents itself to the receptor's binding pocket, leading to significant differences in affinity and functional activity.

One study investigating dopamine D2 and D3 receptor ligands found that the point of attachment to the indole moiety directly influences the binding affinity profiles for both receptors.[5] For instance, a compound where the piperazine was directly attached to the 5-position of the indole showed high affinity for both D2 and D3 receptors.[5] This highlights the principle that isomeric changes can tune selectivity.

| Receptor Subtype | Typical Affinity Profile of 4-Indolyl Analogs | Typical Affinity Profile of 5-Indolyl Analogs | Rationale for Difference |

| Dopamine D2/D3 | Affinity is highly variable and sensitive to other substitutions. | Often exhibit high affinity, with the 5-position being a privileged site for potent ligands.[5] | The 5-position allows the indole to act as a distal aromatic feature that can engage key hydrophobic or pi-stacking residues in the receptor pocket without steric clash. |

| Serotonin 5-HT1A | Can demonstrate high affinity; often acts as a partial agonist or antagonist. | Also demonstrates high affinity; the 5-position is common in established 5-HT1A ligands.[4] | The overall shape and electrostatic potential are critical. The 4-isomer's conformation may favor a different orientation, leading to altered functional activity (e.g., agonism vs. antagonism). |

| Serotonin 5-HT2A | Frequently show high affinity, contributing to the "atypical" antipsychotic profile. | High affinity is also common. | Both isomers can effectively mimic the endogenous ligand serotonin, but subtle shifts in binding pose can alter downstream signaling. |

| Serotonin 5-HT6/7 | High affinity is possible, a target for cognitive enhancement. | High affinity is also possible. | Selectivity between these and other 5-HT receptors can be modulated by the indole substitution pattern. |

Note: This table represents generalized trends observed in the literature. Specific affinities (Ki values) are highly dependent on the full molecular structure.

Differential Signaling Pathways

Beyond simple binding affinity, the isomeric position can dictate the downstream signaling cascade a ligand initiates. A 5-indolyl isomer might bind in a manner that stabilizes the active conformation of a GPCR, leading to robust G-protein activation (the desired therapeutic signal). In contrast, the slightly different binding pose of a 4-indolyl isomer might preferentially engage β-arrestin pathways, potentially leading to receptor desensitization or off-target effects.

Part 4: Validating Isomeric Differences: A Protocol-Driven Approach

Distinguishing the pharmacological profiles of these isomers requires rigorous, well-controlled experimental validation. The following protocols represent self-validating systems for characterizing newly synthesized compounds.

Experimental Workflow: From Synthesis to Pharmacological Profile

Protocol: Competitive Radioligand Binding Assay

This protocol allows for the determination of the binding affinity (Ki) of the test isomers for a specific receptor, for example, the human dopamine D3 receptor.

-

Materials:

-

HEK-293 cell membranes expressing the human D3 receptor.

-

Radioligand: [³H]Spiperone (a well-characterized dopamine receptor ligand).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compounds: 4-indolyl and 5-indolyl piperazine isomers, dissolved in DMSO to create stock solutions.

-

-

Procedure:

-

Assay Plate Preparation: In a 96-well plate, perform serial dilutions of the test compounds to cover a wide concentration range (e.g., 0.1 nM to 10 µM).

-

Total Binding Wells: Add buffer, radioligand, and cell membranes.

-

Non-Specific Binding (NSB) Wells: Add buffer, radioligand, cell membranes, and a high concentration of the control unlabeled ligand (Haloperidol).

-

Test Compound Wells: Add buffer, radioligand, cell membranes, and the corresponding dilution of the test isomer.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Scintillation Counting: Wash the filters with ice-cold assay buffer, and measure the radioactivity retained on each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Conclusion and Forward Outlook

The distinction between 4-indolyl and 5-indolyl piperazine isomers is a powerful illustration of a core principle in medicinal chemistry: structure dictates function. The seemingly minor shift of a single chemical bond profoundly alters the electronic, steric, and conformational properties of the molecule. This, in turn, reshapes the compound's synthetic strategy and, most critically, its pharmacological profile. The 5-indolyl position often serves as a robust anchor for high-affinity interactions with key CNS receptors, while the 4-indolyl position presents both unique opportunities and steric challenges that can be exploited to fine-tune selectivity and function.

For drug development professionals, understanding the causality behind these isomeric differences is not merely an academic exercise. It is a strategic imperative that informs lead optimization, minimizes off-target effects, and ultimately accelerates the journey toward safer and more effective therapeutics. The continued exploration of positional isomerism within this and other privileged scaffolds will undoubtedly unlock new avenues for treating complex neuropsychiatric disorders.

References

-

Wylie, D. W., & Archer, S. (1962). STRUCTURE-ACTIVITY RELATIONSHIPS OF 1-((3-INDOLYL)ALKYL)-4- ARYLPIPERAZINES. A NEW SERIES OF TRANQUILIZERS. Journal of Medicinal and Pharmaceutical Chemistry. Available at: [Link]

-

Agarwal, A., et al. (1990). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Nirogi, R. V. S., et al. (2011). Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wang, Y., et al. (2020). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. Molecules. Available at: [Link]

-

Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Available at: [Link]

-

Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Teixeira, J., et al. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules. Available at: [Link]

-

Luo, L., et al. (2020). Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). European Journal of Medicinal Chemistry. Available at: [Link]

-

Malinski, E., et al. (1989). Synthesis and properties of 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. Available at: [Link]

-

Khan, S. A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

-

Szałach, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

-

Therapeutic Target Database. (n.d.). Drug Name 4-(piperazin-1-yl)-1H-indole Synonyms. TTD. Available at: [Link]

-

Antonio, T., et al. (2008). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Duarte, C. D., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology, Biochemistry and Behavior. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Available at: [Link]

-

Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology. Available at: [Link]

-

Buckley, P. F. (2007). Receptor-binding profiles of antipsychotics: clinical strategies when switching between agents. The Journal of Clinical Psychiatry. Available at: [Link]

-

De Hert, M., et al. (2012). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. CNS & Neurological Disorders - Drug Targets. Available at: [Link]

-

ResearchGate. (n.d.). Receptor binding profiles of antipsychotic agents. Available at: [Link]

-

Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Pharmacology, Biochemistry and Behavior. Available at: [Link]

-

Bermejo, J. A., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Available at: [Link]

-

Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

-

Liu, G., et al. (2015). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link]

-

Semantic Scholar. (n.d.). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Available at: [Link]

-

Davis, F. A., et al. (2002). Synthesis of highly substituted enantiopure piperazines and ketopiperazines from vicinal N-sulfinyl diamines. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Available at: [Link]

-

Schmidt, F., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Guchhait, G., & Malik, P. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Available at: [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

1-N-Boc-4-(5-indolyl)piperazine melting point and physical appearance

Topic: 1-N-Boc-4-(5-indolyl)piperazine: Physical Properties, Synthesis, and Characterization Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Core Directive

This compound (systematic name: tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate) is a critical intermediate in medicinal chemistry, particularly for the development of CNS-active agents (e.g., serotonin modulators) and kinase inhibitors.[1] Its structural integrity combines the privileged indole scaffold with a piperazine linker, protected by a tert-butoxycarbonyl (Boc) group to allow for selective downstream functionalization.

This guide provides a definitive technical overview of its physical properties, synthesis via Buchwald-Hartwig amination, and a self-validating characterization protocol.

Chemical Identity & Physical Properties

Chemical Structure & Identifiers

| Property | Detail |

| IUPAC Name | tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate |

| Common Name | This compound |

| CAS Number | Not widely listed in public commodity databases; typically synthesized in-situ or custom ordered.[1] (Related: 1-(5-Indolyl)piperazine CAS: 184899-15-8) |

| Molecular Formula | C₁₇H₂₃N₃O₂ |

| Molecular Weight | 301.39 g/mol |

Physical Appearance & Melting Point

Based on structural analogues (e.g., 1-Boc-4-(4-aminophenyl)piperazine) and the physicochemical behavior of the indole-piperazine class, the compound exhibits the following properties:

| Property | Description / Value |

| Physical State | Solid (Crystalline or Amorphous Powder) |

| Color | Off-white to pale yellow/brown .[2] (Indole derivatives are prone to oxidation, leading to darkening upon air exposure). |

| Melting Point | Typically 140–160 °C . Note: Exact value depends on polymorph and purity. Impure samples may melt lower (110–130 °C). |

| Solubility | Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.Insoluble: Water, Hexanes.[1] |

Critical Insight: The Boc group adds bulk and lipophilicity, generally raising the melting point compared to the free amine oil equivalents, but disrupting the tight crystal packing seen in simple indoles.[1]

Experimental Synthesis Protocol

Context: The most robust route to this compound is the Palladium-catalyzed Buchwald-Hartwig cross-coupling of 5-bromoindole with N-Boc-piperazine.[1]

Reagents & Materials[3][4][5][6][7][8][9][10]

-

Substrate: 5-Bromoindole (1.0 equiv)

-

Amine: 1-Boc-piperazine (1.2 equiv)[1]

-

Catalyst: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂[1]

-

Ligand: XPhos or RuPhos (2–4 mol%) – Critical for electron-rich/hindered couplings.[1]

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed)

Step-by-Step Procedure

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

-

Charging: Add 5-bromoindole, 1-Boc-piperazine, and NaOtBu to the flask.

-

Catalyst Addition: Add the Pd source and Ligand (pre-mixed in a small amount of solvent if preferred for active species generation).

-

Solvation: Add anhydrous Toluene. Concentration should be approx. 0.1 M to 0.2 M.

-

Reaction: Heat to 90–100 °C for 12–18 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS.[4][5]

-

Work-up: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts. Wash with EtOAc.

-

Purification: Concentrate filtrate. Purify via Flash Column Chromatography (SiO₂).

-

Eluent: Gradient of 10% → 40% EtOAc in Hexanes.

-

Observation: Product typically elutes after the excess Boc-piperazine.

-

Self-Validating Characterization System

Trustworthiness Directive: Do not rely solely on visual inspection. Use this multi-modal validation logic.

1H NMR Prediction (CDCl₃, 400 MHz)

Confirm structure by identifying these diagnostic signals:

-

δ 1.49 ppm (s, 9H): Boc tert-butyl group (Strong singlet).

-

δ 3.00–3.15 ppm (m, 4H): Piperazine CH₂ adjacent to Indole N.[1]

-

δ 3.55–3.65 ppm (m, 4H): Piperazine CH₂ adjacent to Boc N.[1]

-

δ 6.4–6.5 ppm (m, 1H): Indole C3-H.[1]

-

δ 6.9–7.4 ppm (m, 3H): Indole aromatic protons (C4, C6, C7).[1]

-

δ 8.1–8.3 ppm (br s, 1H): Indole N-H (Exchangeable).[1]

Quality Control Workflow (Graphviz)

Figure 1: Logical workflow for the isolation and validation of this compound.

Troubleshooting & Stability

-

Oxidation: Indoles are electron-rich and prone to oxidation at the C3 position. Store the solid under Nitrogen at -20°C to prevent turning brown/black.

-

Deprotection Risk: Avoid acidic conditions during work-up (e.g., do not wash with 1M HCl), as this may prematurely cleave the Boc group.[1] Use saturated NH₄Cl or water instead.

-

Catalyst Removal: Residual Palladium can cause isomerization or degradation. Use a metal scavenger (e.g., SiliaMetS® Thiol) if high purity is required for biological assays.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides."[1] Journal of Organic Chemistry, 2000. [1]

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

-

PrepChem. "Synthesis of 1-(5-indolyl)piperazine." (Deprotected analog data).

-

BenchChem. "3-(Piperazin-1-YL)-1H-indole Research Compound." (Structural analog properties). [1]

Sources

- 1. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

- 2. 1-Boc -Piperazine (CAS 57260-71-6) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

- 3. 3-(Piperazin-1-YL)-1H-indole Research Compound [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N/A|tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate dihydrochloride|BLD Pharm [bldpharm.com]

Methodological & Application

Synthesis of 1-N-Boc-4-(5-indolyl)piperazine from 5-bromoindole

Executive Summary

The indole-piperazine scaffold is a privileged pharmacophore in medicinal chemistry, prevalent in 5-HT receptor agonists (e.g., Vilazodone) and kinase inhibitors. This Application Note details a robust, scalable protocol for the synthesis of 1-N-Boc-4-(5-indolyl)piperazine directly from 5-bromoindole and 1-N-Boc-piperazine .

Unlike traditional nucleophilic aromatic substitutions (

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C(sp²)-N bond. The synthesis relies on the palladium-catalyzed cross-coupling of an aryl halide and a secondary amine.[1]

Key Synthetic Challenges:

-

Chemoselectivity: The indole N-H is acidic (

). In the presence of strong bases, it can deprotonate and compete with the piperazine nitrogen for palladium coordination, leading to N1-arylation or catalyst poisoning. -

Regioselectivity: Ensuring exclusive coupling at the C5-position.

-

Boc-Stability: Conditions must remain basic or neutral to prevent premature deprotection of the tert-butoxycarbonyl group.

Strategic Solution: We utilize RuPhos-Pd-G2 (or G3), a precatalyst that rapidly generates the active mono-ligated Pd(0) species. The bulky RuPhos ligand facilitates the reductive elimination of the bulky secondary amine while sterically inhibiting the coordination of the indole nitrogen, allowing for the use of unprotected 5-bromoindole.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| 5-Bromoindole | 196.05 | 1.0 | >98% | Substrate (Electrophile) |

| 1-N-Boc-piperazine | 186.25 | 1.2 | >97% | Substrate (Nucleophile) |

| RuPhos-Pd-G2 | 776.19 | 0.02 (2 mol%) | >98% | Precatalyst |

| RuPhos | 466.63 | 0.02 (2 mol%) | >98% | Ligand (Optional stabilizer) |

| NaOtBu | 96.10 | 1.5 | 97% | Base |

| Toluene (anhydrous) | - | [0.2 M] | 99.8% | Solvent |

Note: Sodium tert-butoxide (NaOtBu) is preferred over

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

Oven-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charge the vessel with 5-Bromoindole (196 mg, 1.0 mmol), 1-N-Boc-piperazine (223 mg, 1.2 mmol), and NaOtBu (144 mg, 1.5 mmol).

-

Add RuPhos-Pd-G2 (15.5 mg, 2 mol%).

-

Expert Insight: While Pd(OAc)₂/RuPhos can be generated in situ, the G2 precatalyst ensures precise stoichiometry and faster initiation, crucial for preventing indole inhibition.

-

Step 2: Solvent Addition & Deoxygenation

-

Evacuate and backfill with Argon three times (Cycle: Vacuum 2 min -> Argon).

-

Add anhydrous Toluene (5.0 mL) via syringe.

-

Critical Parameter: Toluene is preferred over THF to support higher temperatures (

) without building excessive pressure, and it minimizes hydrodebromination side reactions.

-

Step 3: Reaction

-

Place the vessel in a pre-heated oil bath at 85°C .

-

Stir vigorously (800-1000 rpm). The mixture will turn from orange to a dark brown suspension.

-

Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.

-

Endpoint: Typically 4–12 hours. Look for the disappearance of 5-bromoindole (

) and the appearance of the blue-fluorescent product (

-

Step 4: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Wash the filter cake with Ethyl Acetate (2 x 10 mL).

-

Concentrate the combined filtrate under reduced pressure.

Step 5: Purification

-

Purify via Flash Column Chromatography (Silica Gel).[2][4][5]

-

Eluent: Gradient 0%

40% Ethyl Acetate in Hexanes.

-

-

Isolate the product as a pale beige/off-white solid.

-

Yield Expectation: 75% – 88%.

-

Mechanistic Workflow & Logic

The success of this protocol hinges on the catalytic cycle of the Palladium/RuPhos system. The diagram below illustrates the workflow and the critical decision points.

Figure 2: Experimental workflow and simplified catalytic cycle.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by Indole N-H | Switch base to LHMDS (1.0 M in THF). Add 2.2 equiv LHMDS to deprotonate Indole-NH and Amine, protecting the indole as an anion. |

| Protodebromination | Solvent wet or T too high | Ensure Toluene is anhydrous (Karl Fischer < 50 ppm). Lower Temp to 70°C. |

| N1-Arylation (Indole coupling) | Ligand failure | Ensure RuPhos is used (high steric bulk prevents N1 binding). Do not use simple ligands like |

| Boc-Deprotection | Acidic workup or Silica acidity | Use 1% Triethylamine in the eluent during chromatography. Avoid heating >110°C. |

Expert Note on Base Selection: While NaOtBu is standard, if you observe significant N1-arylation (coupling at the indole nitrogen), switch to LHMDS . The Lithium Indolide species is sterically shielded and electronically deactivated toward oxidative addition, forcing the reaction to occur at the C-Br bond.

Safety & Handling

-

5-Bromoindole: Irritant. Avoid inhalation.

-

Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood. Dispose of heavy metal waste separately.

-

NaOtBu: Moisture sensitive and caustic. Store in a desiccator.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

-

Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling." [Link][5]

-

Schön, et al. (2018). "Pd-Catalyzed Buchwald–Hartwig aminations... in the estrone series." Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Note & Protocol: Palladium-Catalyzed Synthesis of 5-(4-Boc-piperazin-1-yl)-1H-indole via Buchwald-Hartwig Amination

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This reaction is of paramount importance in pharmaceutical research and drug development, where the N-aryl piperazine and 5-aminoindole scaffolds are privileged structures found in a multitude of biologically active compounds.[3][4][5] This document provides a comprehensive guide for researchers, detailing the theoretical underpinnings and a field-proven, step-by-step protocol for the successful coupling of 5-bromoindole with N-Boc-piperazine. We delve into the causality behind reagent selection and reaction parameters to ensure reproducibility and high-yield synthesis of the valuable intermediate, tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide (or pseudo-halide) and an amine.[6] The catalytic cycle, a cornerstone of its efficacy, proceeds through a sequence of well-defined organometallic transformations.

The generally accepted mechanism involves:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of 5-bromoindole, forming a Pd(II) complex.

-

Ligand Exchange & Amine Coordination: The amine, N-Boc-piperazine, coordinates to the Pd(II) center.

-

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido intermediate. This is often a rate-determining step.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the desired product, 5-(4-Boc-piperazin-1-yl)-1H-indole, and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][6][7]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Deconstruction of Key Reaction Components

The success of this transformation is critically dependent on the synergistic interplay of five key components. The rationale for their selection is detailed below.

-

The Aryl Halide: 5-Bromoindole The indole scaffold is a cornerstone of medicinal chemistry.[5] 5-Bromoindole is an excellent substrate for this reaction due to the favorable reactivity of aryl bromides in oxidative addition (reactivity order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl).[7] The C5 position is electronically suitable for coupling and allows for the synthesis of derivatives with diverse biological applications.[3]

-

The Nucleophile: N-Boc-piperazine The N-aryl piperazine motif is prevalent in a vast number of approved pharmaceuticals.[4] N-Boc-piperazine is an ideal coupling partner; as a cyclic secondary amine, it exhibits high reactivity.[7] The tert-butyloxycarbonyl (Boc) protecting group is robust under these reaction conditions but can be readily cleaved under acidic conditions post-coupling, allowing for further derivatization at the secondary amine.

-

The Palladium Source: The Catalyst Commonly used palladium sources are Pd(II) salts like palladium(II) acetate (Pd(OAc)₂) or Pd(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6][7] Pd(II) sources are typically more air-stable and are reduced in situ by the phosphine ligand or amine to generate the active Pd(0) species required to initiate the catalytic cycle.[8] For enhanced reliability, pre-formed catalysts (pre-catalysts) that combine the palladium source and ligand can also be used.

-

The Ligand: The Engine of the Reaction The choice of ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination step to release the product.[1][9] For coupling heteroaryl halides like 5-bromoindole, biaryl phosphine ligands such as XPhos, DavePhos, or tBuXPhos are highly effective.[8][10]

-

The Base: The Activator The base plays the crucial role of deprotonating the coordinated amine, generating the palladium-amido complex necessary for reductive elimination.[9][11] A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice. However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures or longer times.[7][12]

-

The Solvent: The Reaction Medium Anhydrous, aprotic solvents are necessary to prevent quenching of the anionic intermediates. Toluene and 1,4-dioxane are the most commonly used solvents due to their ability to dissolve the reactants and their suitable boiling points for thermal reactions.[7][13] It is imperative that the solvent is thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Quantitative Data and Reaction Parameters

The following table summarizes the optimized parameters for the Buchwald-Hartwig amination of 5-bromoindole and N-Boc-piperazine.

| Parameter | Recommended Specification | Rationale |

| Aryl Halide | 5-Bromoindole (1.0 equiv) | Starting material. |

| Amine | N-Boc-piperazine (1.2–1.5 equiv) | A slight excess ensures complete consumption of the aryl halide. |

| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Standard catalyst precursors.[7] |

| Ligand | XPhos (2-4 mol%) or DavePhos (2-4 mol%) | Bulky, electron-rich ligands proven effective for heteroaryl couplings.[8][10] |

| Base | Sodium tert-butoxide (NaOtBu) (2.0–2.2 equiv) | Strong base to facilitate deprotonation of the amine.[7] |

| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic, high-boiling solvent. Must be rigorously degassed.[13] |

| Concentration | 0.1–0.2 M (with respect to 5-bromoindole) | Balances reaction rate and solubility. |

| Temperature | 100–110 °C | Provides sufficient thermal energy to overcome activation barriers. |

| Reaction Time | 4–24 hours | Monitor by TLC or LC-MS for completion. |

| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent oxidation and deactivation of the Pd(0) catalyst. |

| Expected Yield | 75–95% | Typical range for this transformation after purification. |

Detailed Experimental Protocol

This protocol describes a representative procedure on a 1.0 mmol scale. All operations should be performed using standard Schlenk line techniques to maintain an inert atmosphere.

Materials and Reagents:

-

5-Bromoindole (196.0 mg, 1.0 mmol, 1.0 equiv)

-

tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (242.1 mg, 1.3 mmol, 1.3 equiv)

-

Sodium tert-butoxide (NaOtBu) (201.8 mg, 2.1 mmol, 2.1 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (19.1 mg, 0.04 mmol, 4 mol%)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol, 1 mol% Pd)

-

Anhydrous Toluene (7 mL)

-

Ethyl acetate, deionized water, brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

15 mL Schlenk tube with a magnetic stir bar

-

Schlenk line with Argon or Nitrogen gas supply

-

Syringes and needles

-

Heating mantle or oil bath with temperature controller

-

TLC plates and LC-MS for reaction monitoring

-

Standard glassware for work-up and purification

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

-

Pre-Reaction Setup:

-

Place a magnetic stir bar into a 15 mL Schlenk tube. Seal with a rubber septum.

-

Heat the Schlenk tube under vacuum with a heat gun to remove adsorbed moisture, then allow it to cool to room temperature under an argon or nitrogen atmosphere.

-

-

Charging the Reaction Vessel:

-

Briefly remove the septum and quickly add 5-bromoindole (196.0 mg), N-Boc-piperazine (242.1 mg), sodium tert-butoxide (201.8 mg), XPhos (19.1 mg), and Pd₂(dba)₃ (9.2 mg) to the Schlenk tube.

-

Scientist's Note: The base, NaOtBu, is hygroscopic. Weigh and add it quickly in a controlled environment (e.g., glovebox) if possible.

-

-

Establishing Inert Atmosphere:

-

Reseal the Schlenk tube with the septum. Connect it to the Schlenk line.

-

Carefully evacuate the tube (without disturbing the solid powder) and backfill with argon/nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

-

-

Solvent Addition and Reaction:

-

Using a syringe, add 7 mL of anhydrous, degassed toluene to the Schlenk tube.

-

Place the Schlenk tube in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.

-

-

Reaction Monitoring:

-

After 4 hours, and periodically thereafter, monitor the reaction's progress. To do this, briefly remove the tube from heat, allow solids to settle, and carefully withdraw a small aliquot via syringe. Quench the aliquot in a vial containing ethyl acetate and a drop of water, and analyze by TLC or LC-MS. The reaction is complete upon full consumption of the 5-bromoindole starting material.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic mixture sequentially with deionized water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid or oil.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes) is typically effective for separating the product from nonpolar impurities and baseline material.

-

Combine the product-containing fractions and evaporate the solvent to afford tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate as a pure solid.

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/degassed conditions.3. Poor quality reagents (base, ligand). | 1. Use a fresh bottle of palladium source and ligand. Consider a pre-catalyst.[14]2. Re-check inert atmosphere technique; flame-dry glassware thoroughly; use freshly distilled/degassed solvent.[15]3. Use high-purity, freshly opened reagents. |

| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Reaction temperature is too high.2. The chosen ligand promotes β-hydride elimination. | 1. Lower the reaction temperature to 80-90 °C and monitor for longer reaction times.2. Screen alternative ligands. Bulky biaryl phosphine ligands generally suppress this side reaction.[14] |

| Decomposition of Starting Material | 1. The strong base (NaOtBu) is incompatible with potential functionalities on more complex indole substrates.2. Reaction temperature is too high. | 1. Switch to a weaker base such as K₃PO₄ or Cs₂CO₃ (may require higher catalyst loading or longer reaction time).[7][8]2. Lower the reaction temperature. |

| Inconsistent Results | 1. Variations in reagent quality or handling.2. Inconsistent inert atmosphere setup. | 1. Standardize sources for all reagents.2. Adhere strictly to Schlenk line or glovebox protocols to minimize exposure to air and moisture.[15][16] |

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Singleton, J. T. (2003). The Development of the Buchwald–Hartwig Amination. Angewandte Chemie International Edition, 42(45), 5599-5602. [Link]

-

ResearchGate. Prototypical Buchwald-Hartwig amination mechanism. [Link]

-

ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

-

Bär, M. H., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 10(47), 10874-10883. [Link]

-

Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

-

ResearchGate. Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

-

Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

-

ResearchGate. Effect of various bases in the Buchwald coupling reaction. [Link]

-

Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 8(17), 3857-3860. [Link]

-

Kašpárková, V., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(48), 30067-30101. [Link]

-

ResearchGate. Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. [Link]

-

Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. [Link]

-

Králik, A., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3195. [Link]

-

Al-Masum, M. A., & Al-Qahtani, N. H. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(3), 819-825. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. chem.libretexts.org [chem.libretexts.org]